molecular formula CuH2O5S B082347 Copper(II) sulfate hydrate CAS No. 10257-54-2

Copper(II) sulfate hydrate

Cat. No. B082347
M. Wt: 177.63 g/mol
InChI Key: CYKLGTUKGYURDP-UHFFFAOYSA-L
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Patent
US05230927

Procedure details

The electrolessly copper-plated test pieces were immersed in 10% sulfuric acid for 30 seconds, immersed in an electric copper plating bath containing in 1 liter thereof 75 g of CuSO4.H2O, 180 g of sulfuric acid, 0.125 ml of 35% hydrochloric acid and 5 ml of Cu-Brite TH, a brightener produced by EBARA-UDYLITE, copper electroplated at a current density of 3A/dm2 for about 1 hour to a thick thickness of copper of about 35 micrometers, and then water washed with deionized water for 1 minute.
Quantity
0.125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
5 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cu:1].Cl.[S:3](=[O:7])(=[O:6])([OH:5])[OH:4]>>[O-:6][S:3]([O-:7])(=[O:5])=[O:4].[Cu+2:1].[OH2:4].[S:3](=[O:5])(=[O:4])([OH:7])[OH:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.125 mL
Type
reactant
Smiles
Cl
Name
Cu
Quantity
5 mL
Type
reactant
Smiles
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immersed in an electric copper plating bath
ADDITION
Type
ADDITION
Details
containing in 1 liter

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].[Cu+2].O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
Name
Type
product
Smiles
S(O)(O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05230927

Procedure details

The electrolessly copper-plated test pieces were immersed in 10% sulfuric acid for 30 seconds, immersed in an electric copper plating bath containing in 1 liter thereof 75 g of CuSO4.H2O, 180 g of sulfuric acid, 0.125 ml of 35% hydrochloric acid and 5 ml of Cu-Brite TH, a brightener produced by EBARA-UDYLITE, copper electroplated at a current density of 3A/dm2 for about 1 hour to a thick thickness of copper of about 35 micrometers, and then water washed with deionized water for 1 minute.
Quantity
0.125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
5 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cu:1].Cl.[S:3](=[O:7])(=[O:6])([OH:5])[OH:4]>>[O-:6][S:3]([O-:7])(=[O:5])=[O:4].[Cu+2:1].[OH2:4].[S:3](=[O:5])(=[O:4])([OH:7])[OH:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.125 mL
Type
reactant
Smiles
Cl
Name
Cu
Quantity
5 mL
Type
reactant
Smiles
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immersed in an electric copper plating bath
ADDITION
Type
ADDITION
Details
containing in 1 liter

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].[Cu+2].O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
Name
Type
product
Smiles
S(O)(O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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